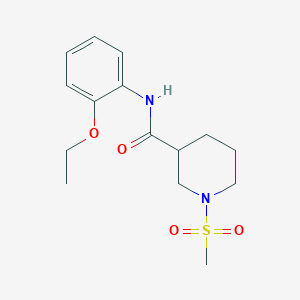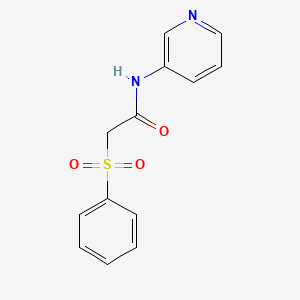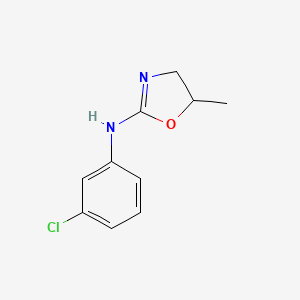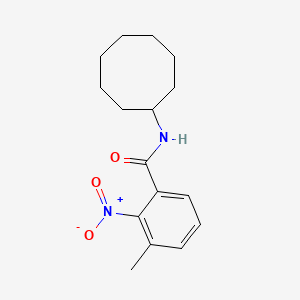![molecular formula C18H19BrN2O2 B4394915 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide](/img/structure/B4394915.png)
2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide
Übersicht
Beschreibung
2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide, also known as BPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNH is a benzamide derivative that has a unique chemical structure with a bromine atom attached to the benzene ring.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide involves the inhibition of enzymes by binding to their active sites. 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters, resulting in increased cholinergic activity in the brain. 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has also been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has been shown to exhibit several biochemical and physiological effects, including increased cholinergic activity, improved cognitive function, and reduced intraocular pressure. 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which could have therapeutic implications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide is its potent inhibitory activity against several enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide is its relatively low solubility in water, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide, including the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide could also be used as a lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide in vivo.
Conclusion:
In conclusion, 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has been shown to exhibit potent inhibitory activity against several enzymes, leading to increased cholinergic activity, improved cognitive function, and reduced intraocular pressure. While there are limitations to its use, 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide represents a valuable tool for studying the role of enzymes in various physiological processes and has significant potential for future research.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications.
Eigenschaften
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-12-20-17(22)14-9-5-7-11-16(14)21-18(23)13-8-4-6-10-15(13)19/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLSYUJBJXQQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(butylcarbamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)

![N-[3-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4394845.png)



![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)


![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)

![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)
![{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394932.png)